molecular formula C16H18N2O4 B6505699 N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide CAS No. 1428355-90-1

N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide

Cat. No.: B6505699
CAS No.: 1428355-90-1
M. Wt: 302.32 g/mol
InChI Key: CORFSTKRXMXSPS-UHFFFAOYSA-N
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Description

N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is an organic compound that belongs to the class of amides This compound features an ethoxyphenyl group and a furan ring, which are connected through an ethanediamide linkage

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-22-14-5-3-13(4-6-14)18-16(20)15(19)17-9-7-12-8-10-21-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORFSTKRXMXSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acyl chloride or anhydride under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the ethanediamide backbone.

    Attachment of the Furan Ring: The furan ring can be attached through a similar nucleophilic substitution reaction, using a furan-containing halide.

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N’-(4-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N’-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is unique due to the presence of both an ethoxyphenyl group and a furan ring, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is an organic compound characterized by its unique structure, featuring both an ethoxyphenyl group and a furan ring linked through an ethanediamide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 1428355-90-1

The presence of the ethoxyphenyl and furan groups suggests that this compound may exhibit interesting chemical reactivity and biological interactions, making it a candidate for further research.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related furan derivatives have shown efficacy against various bacterial strains, suggesting that the furan moiety may play a crucial role in enhancing antimicrobial properties.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing furan rings have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Case Study: Furan Derivatives in Cancer Research

A notable case study published in Molecules highlighted the synthesis and evaluation of various furan-containing compounds against cancer cell lines. The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Compound NameIC50 (µM)Cancer Type
Compound A10Breast
Compound B15Lung
This compoundTBDTBD

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting cancer cell metabolism.
  • Receptor Interaction : It could potentially bind to receptors involved in cell signaling, altering downstream effects that lead to reduced cell proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the ethanediamide backbone followed by the introduction of the ethoxyphenyl and furan groups through nucleophilic substitution reactions.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N'-(4-methoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamideMethoxy group instead of ethoxyVarying electronic properties
N'-(4-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamideThiophene ring instead of furanDifferent biological interactions

This comparative analysis highlights how variations in substituents can influence both chemical behavior and biological activity.

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